

# (4-Bromothiophen-2-yl)methanol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)methanol

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An In-depth Technical Guide to **(4-Bromothiophen-2-yl)methanol** for Researchers and Drug Development Professionals

## Abstract

**(4-Bromothiophen-2-yl)methanol** is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers versatile reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.

## Chemical Structure and IUPAC Nomenclature

**(4-Bromothiophen-2-yl)methanol** possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. A bromine atom is attached at the 4-position of the ring, and a hydroxymethyl group (-CH<sub>2</sub>OH) is at the 2-position.

- Preferred IUPAC Name: **(4-bromothiophen-2-yl)methanol**<sup>[1]</sup>
- Other IUPAC Names: (4-bromo-2-thienyl)methanol<sup>[1][2]</sup>
- Synonyms: 4-Bromo-2-(hydroxymethyl)thiophene, 4-Bromo-2-thiophenemethanol<sup>[3][4]</sup>

The chemical structure is represented by the SMILES string OCC1=CC(Br)=CS1<sup>[1]</sup>.

## Physicochemical Properties

The key quantitative data and physical properties of **(4-Bromothiophen-2-yl)methanol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	79757-77-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrOS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	193.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to Orange to Green powder to lump	<a href="#">[3]</a>
Melting Point	30 °C	<a href="#">[3]</a>
Purity	>98.0% (GC)	<a href="#">[3]</a>
InChI Key	PXZNJHHUYJRFPZ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	C1=C(SC=C1Br)CO	<a href="#">[3]</a>
XLogP3	1.4	<a href="#">[3]</a>
Complexity	78.8	<a href="#">[3]</a>
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature. <a href="#">[2]</a> <a href="#">[5]</a>	

## Experimental Protocols

### Synthesis of **(4-Bromothiophen-2-yl)methanol**

A common method for the synthesis of **(4-Bromothiophen-2-yl)methanol** is the reduction of 4-bromothiophene-2-carboxaldehyde.[\[4\]](#)

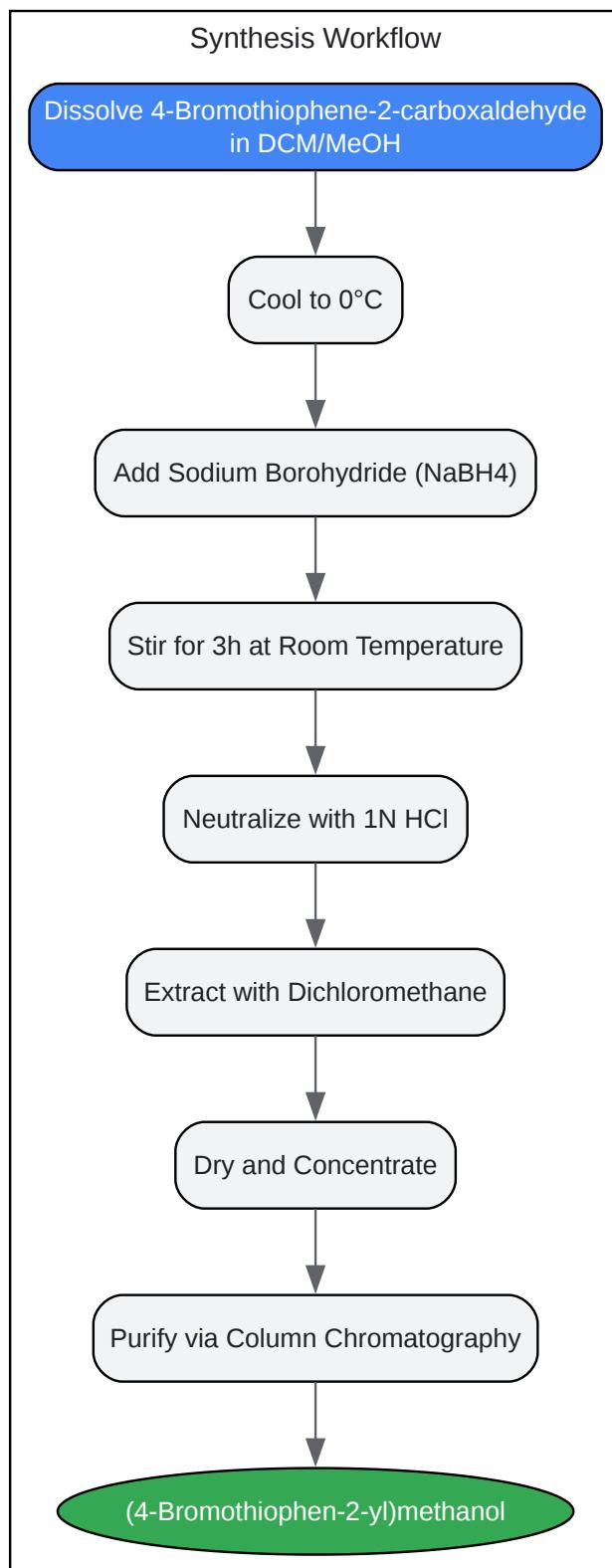
Materials:

- 4-Bromothiophene-2-carboxaldehyde

- Dichloromethane (DCM)
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- 1N Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulphate (Na<sub>2</sub>SO<sub>4</sub>)
- Petroleum ether
- Ethyl acetate (EtOAc)

**Procedure:**

- Dissolve 4-bromothiophene-2-carboxaldehyde (e.g., 18.8 mmol) in a mixture of dichloromethane and methanol (9:1 v/v, 100 mL).[4]
- Cool the solution to 0°C in an ice bath.[4]
- Add sodium borohydride (e.g., 9.4 mmol) portion-wise to the cooled solution.[4]
- Allow the mixture to stir for 3 hours at room temperature.[4]
- Neutralize the reaction mixture by the slow addition of 1N HCl.[4]
- Extract the product with dichloromethane.[4]
- Combine the organic phases and wash with a saturated solution of sodium chloride.[4]
- Dry the organic layer over magnesium sulfate or sodium sulphate, filter, and concentrate under reduced pressure.[4]
- Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 7:3) as the eluent to yield the final product.[4]



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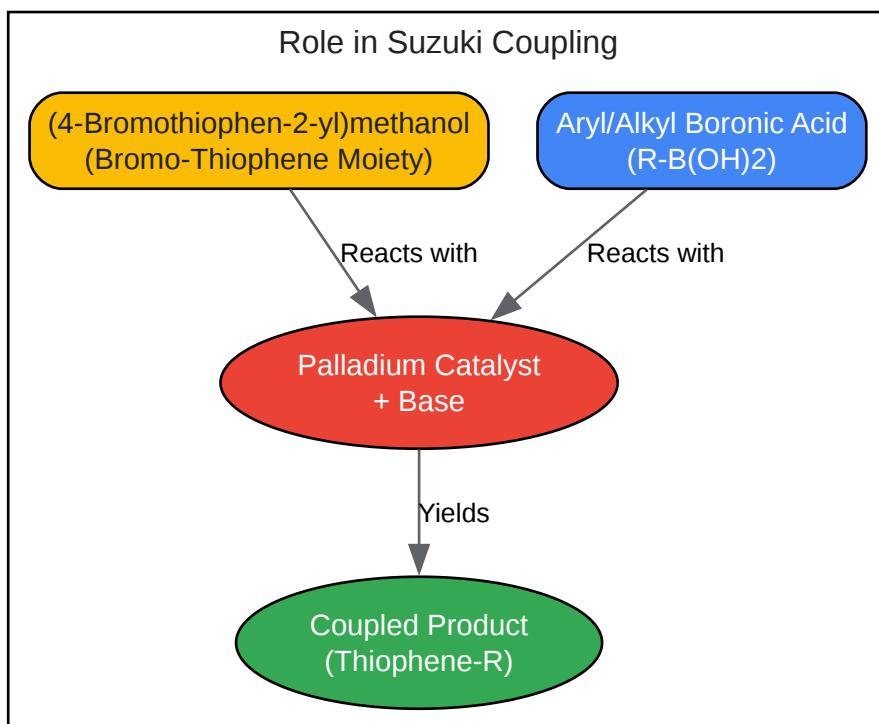
Caption: Workflow for the synthesis of **(4-Bromothiophen-2-yl)methanol**.

## Application in Suzuki Cross-Coupling Reactions

**(4-Bromothiophen-2-yl)methanol** is a precursor that can be further functionalized. While the alcohol itself can be protected and used, the bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. A related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been used in Suzuki coupling reactions with various boronic acids.<sup>[6]</sup> This illustrates the utility of the bromo-thiophene moiety in synthetic chemistry.

### General Protocol Outline:

- Reactants: A bromo-thiophene derivative (like **(4-Bromothiophen-2-yl)methanol**, potentially after modification/protection of the alcohol), a boronic acid or ester, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), and a base (e.g.,  $\text{K}_3\text{PO}_4$ ).
- Solvent: An appropriate solvent system, such as dioxane or toluene.
- Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is extracted and purified, usually by column chromatography.



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Caption: Logical relationship in a Suzuki cross-coupling reaction.

## Safety Information

- Signal Word: Warning[2]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

## Conclusion

**(4-Bromothiophen-2-yl)methanol** is a key intermediate in organic synthesis. Its defined structure and reactive sites allow for its incorporation into more complex molecules, which is of significant interest to researchers in drug discovery and materials science. The provided protocols for its synthesis and subsequent application in cross-coupling reactions highlight its versatility as a chemical building block. Adherence to appropriate safety measures is essential when handling this compound.

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